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2-Sec-butyl-3-methoxypyrazine

Wine aroma analysis GC-MS/MS method validation Methoxypyrazine quantitation

2-sec-Butyl-3-methoxypyrazine (SBMP; CAS 24168-70-5) is a heterocyclic methoxypyrazine derivative belonging to the broader class of 3-alkyl-2-methoxypyrazines. This class of volatile organic compounds is characterized by extremely low sensory detection thresholds, typically in the low ng L⁻¹ range, making them potent aroma impact molecules even at trace concentrations.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 24168-70-5
Cat. No. B029486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sec-butyl-3-methoxypyrazine
CAS24168-70-5
Synonyms2-Methoxy-3-(1-methylpropyl)pyrazine;  2-Methoxy-3-sec-butylpyrazine;  _x000B_3-sec-Butyl-2-methoxypyrazine; 
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=CN=C1OC
InChIInChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3
InChIKeyQMQDJVIJVPEQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Sec-butyl-3-methoxypyrazine (CAS 24168-70-5) — Alkylmethoxypyrazine Aroma Reference for Flavor Chemistry and Sensory Research Procurement


2-sec-Butyl-3-methoxypyrazine (SBMP; CAS 24168-70-5) is a heterocyclic methoxypyrazine derivative belonging to the broader class of 3-alkyl-2-methoxypyrazines [1]. This class of volatile organic compounds is characterized by extremely low sensory detection thresholds, typically in the low ng L⁻¹ range, making them potent aroma impact molecules even at trace concentrations [2]. SBMP naturally occurs in a range of vegetables and food matrices including asparagus, carrot, celery, green peas, and wine, and is recognized as a key contributor to green, vegetative, earthy, and bell pepper-like aroma profiles [3]. Its value in analytical, flavor, and chemical ecology research stems from the necessity for high-purity reference materials to support accurate quantification in complex matrices and to differentiate its specific sensory and ecological contributions from those of its structurally similar in-class analogs [4].

Procurement Risk: Why 2-Sec-butyl-3-methoxypyrazine Cannot Be Replaced by Generic In-Class Analogs


Although methoxypyrazines share a core heterocyclic structure, their sensory and analytical properties diverge sharply based on subtle differences in the 3-alkyl substituent (e.g., isopropyl vs. isobutyl vs. sec-butyl) [1]. For instance, the orthonasal detection threshold for 2-isopropyl-3-methoxypyrazine (IPMP) in water is reported as 0.4 ppt, whereas the threshold for SBMP in the same matrix is approximately 1 ppt — a 2.5-fold difference [2]. This disparity is compounded in complex food matrices; in carrot medium, SBMP exhibits an aroma threshold of 0.19 ng/g, while in whole milk, its threshold of 32 ppt starkly contrasts with IPMP's 2.3 ppt (a ~14-fold difference) [3][4]. Furthermore, the natural occurrence and biosynthetic regulation of these analogs are matrix-specific and non-interchangeable [5]. Consequently, substituting SBMP with a generic or structurally similar methoxypyrazine reference material in analytical calibration or sensory reconstruction studies will introduce quantifiable error in method validation and lead to incorrect flavor attribution.

2-Sec-butyl-3-methoxypyrazine (SBMP): Quantitative Differentiation Evidence vs. IPMP and IBMP


SBMP as a Critical Analytical Interferent in High-Throughput Wine Methoxypyrazine Quantification

In a comparative evaluation of sorptive extraction techniques (HS-SPME, SBSE, HSSE) coupled to GC-MS/MS for wine analysis, SBMP was identified as one of four key methoxypyrazines requiring chromatographic resolution. While IBMP is the primary target due to its prevalence and threshold of ~8–15 ng L⁻¹ in wine, SBMP co-occurs and must be separated from co-eluting compounds using one-dimensional GC coupled to positive chemical ionization tandem mass spectrometry. The study established that all extraction methods achieve limits of quantitation (LOQ) at or below 1 ng L⁻¹ for all four methoxypyrazines, including SBMP [1].

Wine aroma analysis GC-MS/MS method validation Methoxypyrazine quantitation

SBMP Confirmed as Primary Earthy/Bell Pepper (EBP) Flavor Source in Farmstead Cheddar Cheese

In a characterization study of Farmstead Cheddar cheeses, SBMP and IPMP were identified by GC/O and GC/MS as the main sources of earthy/bell pepper (EBP) flavor. EBP flavor was detected by a trained sensory panel in four out of eight cheeses. Critically, IBMP — the most commonly studied methoxypyrazine — was not identified as a contributor to EBP flavor in this matrix [1]. The alkylmethoxypyrazines were prevalent in the wrapper (106 to 730 ppb) and rind (39 to 444 ppb) sections of the cheeses, suggesting surface formation and inward migration during ripening [2].

Dairy flavor chemistry GC-Olfactometry Cheese ripening

SBMP as the Prevalent Methoxypyrazine in Carrot Products with Defined Matrix-Specific Threshold

An analysis of six carrot product types demonstrated that SBMP is the principal methoxypyrazine in fresh, canned, cooked, and frozen whole-carrot products, with concentrations exceeding its matrix-specific aroma threshold [1]. The aroma threshold of SBMP in carrot medium was determined to be 0.19 ng/g. The concentrations of SBMP in whole-carrot products were 0.43 ng/g (fresh), 0.291 ng/g (canned/cooked), and 0.224 ng/g (frozen), all exceeding the threshold [1]. In contrast, a shredded, bagged carrot product contained only IPMP (0.32 ng/g), and a sliced, dried product contained a mixture of SBMP (0.109 ng/g), IPMP (0.176 ng/g), and IBMP (0.029 ng/g) [1].

Vegetable aroma profiling Carrot flavor chemistry Food processing quality

SBMP as a Unique Marker for Artificial Lady Beetle Infestation in Wine

In a study examining the impact of Harmonia axyridis (multicolored Asian lady beetle) infestation on wine aroma, three methoxypyrazines (IPMP, SBMP, IBMP) were quantified. IPMP concentrations were not significantly different between natural and artificial infestation levels. However, SBMP was found only in wine artificially infested with H. axyridis [1]. In a separate stable isotope dilution assay, red wine fermented with live H. axyridis showed that IPMP is the most prevalent MP detected, but SBMP concentrations are also increased, while IBMP remains unchanged from background levels [2].

Ladybug taint Wine off-flavor Insect-derived aroma

SBMP Sensory Threshold in Water and Milk Quantitatively Distinct from IPMP

Comparative sensory threshold data demonstrate that SBMP and IPMP exhibit distinct potencies that are matrix-dependent. In water, the detection threshold for SBMP is reported as approximately 1–1.8 ppt, whereas IPMP is more potent at 0.3–0.4 ppt [1][2]. In whole milk, the matrix effect dramatically differentiates the two compounds: the recognition threshold for SBMP is 32 ppt, compared to 2.3 ppt for IPMP — a 14-fold difference in required concentration for sensory perception in a fat-containing matrix [2].

Sensory threshold Aroma potency Matrix effects

SBMP Occurs De Novo in Insect Chemical Defense Alongside IBMP

A study investigating the chemical defenses of the aposematic wood tiger moth (Arctia plantaginis) identified the presence of two methoxypyrazines — SBMP and IBMP — in the moths' defensive secretions. By raising larvae on an artificial diet, the researchers confirmed, for the first time, that these defensive compounds are produced de novo rather than sequestered from the diet [1]. This finding establishes SBMP as a biosynthetically relevant compound in lepidopteran chemical ecology, distinct from IPMP, which was not reported in this secretion profile.

Chemical ecology Insect semiochemistry De novo biosynthesis

2-Sec-butyl-3-methoxypyrazine: Evidence-Based Procurement Scenarios for Analytical and Sensory Research


Multi-Analyte Methoxypyrazine Method Development and Validation in Wine Quality Control

SBMP is a required co-analyte for laboratories developing high-sensitivity GC-MS/MS methods for wine methoxypyrazine profiling. The compound must be chromatographically resolved from IBMP, IPMP, and EMP, with LOQ requirements of ≤1 ng L⁻¹ for accurate quantitation [1]. Procurement of a high-purity SBMP reference standard enables proper method validation and calibration for wine quality monitoring programs that assess green/vegetative aroma character and potential off-flavor sources.

Dairy Flavor Defect Analysis — Earthy/Bell Pepper (EBP) Off-Flavor Investigation in Cheddar Cheese

For quality assurance programs targeting EBP off-flavor in aged Cheddar cheeses, SBMP is the non-substitutable analytical marker. GC/O and GC/MS studies confirm that SBMP and IPMP are the primary contributors to EBP flavor in Farmstead Cheddar, while IBMP is not a relevant marker in this matrix [2]. SBMP concentrations ranging from 39–444 ppb in cheese rind necessitate a validated quantitative method with SBMP reference material for accurate defect assessment.

Carrot and Vegetable Product Aroma Profiling and Processing Impact Studies

In vegetable flavor chemistry, SBMP is the dominant methoxypyrazine in fresh, canned, and frozen whole-carrot products, with concentrations consistently exceeding its matrix-specific threshold of 0.19 ng/g [3]. Research programs investigating the impact of thermal processing, freezing, or dehydration on carrot aroma quality require SBMP as the primary analytical target; IPMP and IBMP reference materials are not sufficient substitutes given their absence in most processed whole-carrot matrices.

Insect-Derived Off-Flavor Monitoring — Ladybug Taint (LBT) in Wine

For viticulture and enology research investigating Harmonia axyridis infestation impacts on wine quality, SBMP serves as a discriminatory marker specific to artificial infestation conditions [4]. Red wine fermented with live H. axyridis shows elevated SBMP concentrations alongside IPMP, whereas IBMP levels remain unchanged from background [5]. A complete methoxypyrazine monitoring panel for LBT assessment must include SBMP reference material to capture the full chemical signature associated with beetle contamination.

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